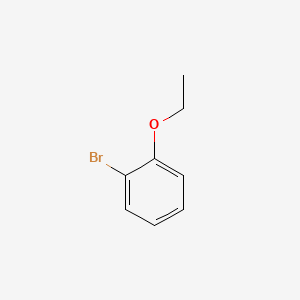

2-Bromophenetole

Description

Propriétés

IUPAC Name |

1-bromo-2-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVEQWIQHHWNMQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207024 | |

| Record name | 2-Bromophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

583-19-7 | |

| Record name | 1-Bromo-2-ethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromophenetole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 583-19-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromophenetole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromophenetole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromophenetole, also known as 1-bromo-2-ethoxybenzene, is an aromatic ether compound that serves as a valuable intermediate in organic synthesis. Its chemical structure, featuring an ethoxy group and a bromine atom on a benzene ring, provides a versatile scaffold for the construction of more complex molecules. This guide offers a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and its applications, particularly in the realm of pharmaceutical development.

Core Physical and Chemical Properties

This compound (CAS No. 583-19-7) is a colorless to pale yellow liquid with a characteristic aromatic odor[1]. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉BrO | [1][2] |

| Molecular Weight | 201.06 g/mol | [1][2] |

| Boiling Point | 221.7 °C to 223 °C | [2] |

| Density | ~1.343 - 1.4 g/cm³ | --- |

| Solubility | Moderately soluble in organic solvents such as ethanol and ether; limited solubility in water. | [1] |

| Refractive Index | ~1.531 - 1.546 | --- |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 2-bromophenol is deprotonated to form the corresponding phenoxide, which then reacts with an ethylating agent.

Reaction Mechanism: Williamson Ether Synthesis

The synthesis proceeds via an Sₙ2 mechanism. The first step is the deprotonation of the acidic hydroxyl group of 2-bromophenol by a suitable base to form the 2-bromophenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an ethyl halide (e.g., ethyl iodide or ethyl bromide) and displacing the halide to form the ether linkage.

Caption: General workflow for the Williamson ether synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

2-Bromophenol

-

Anhydrous potassium carbonate (K₂CO₃)

-

Ethyl iodide (C₂H₅I)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 2-bromophenol (1.0 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).

-

Add ethyl iodide (1.2 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation to obtain a colorless to pale yellow liquid.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the aryl bromide functional group, which makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery and development for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This compound can be effectively coupled with various boronic acids or their esters to synthesize substituted biphenyls and other biaryl structures, which are common motifs in many pharmaceutical agents.

Caption: Schematic of the Suzuki-Miyaura coupling reaction with this compound.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This compound can participate in Heck reactions to introduce vinyl groups, which can be further functionalized, providing access to a wide range of molecular architectures.

Applications in Pharmaceutical Synthesis

While specific examples of blockbuster drugs synthesized directly from this compound are not widely publicized, its structural motif is present in various biologically active compounds. Its utility lies in its role as a versatile building block for creating libraries of compounds for drug screening. For instance, bromophenol derivatives, which can be synthesized from this compound, have been investigated for their potential as enzyme inhibitors and for other therapeutic applications. The ethoxy group can also influence the pharmacokinetic properties of a drug molecule, such as its lipophilicity and metabolic stability.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification:

-

Harmful if swallowed (H302)[3].

-

Causes skin irritation (H315)[1].

-

Causes serious eye irritation (H319)[1].

-

May cause respiratory irritation (H335)[1].

Precautionary Measures:

-

Use only in a well-ventilated area or in a chemical fume hood[3].

-

Wear protective gloves, clothing, eye protection, and face protection[3].

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands and any exposed skin thoroughly after handling[3].

-

Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms persist. Always consult the material safety data sheet (MSDS) for complete and detailed safety information before handling this compound[3].

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show a triplet and a quartet for the ethyl group, and a complex multiplet pattern in the aromatic region for the four protons on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show two signals for the ethyl group and six signals for the aromatic carbons, with the carbon attached to the bromine atom being significantly influenced by the halogen's electronegativity.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic peaks for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br).

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the development of new pharmaceutical compounds. Its ability to participate in a variety of cross-coupling reactions makes it a key building block for the construction of complex molecular architectures. A thorough understanding of its physical and chemical properties, as well as safe handling procedures, is essential for its effective and responsible use in research and development.

References

-

Capot Chemical. (n.d.). This compound. Retrieved from [Link]

-

Chemsrc. (2025). 1-Bromo-2-ethoxybenzene. Retrieved from [Link]

- Google Patents. (n.d.). CN103819449A - Preparation method for 2-bromothiophene.

-

PrepChem.com. (n.d.). Synthesis of 2-allyl-4-bromophenol. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Phenol, o-bromo-. Retrieved from [Link]

-

Exploring the Synthesis and Applications of 2-Bromophenol for Chemical Manufacturers. (n.d.). Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Bromoethoxy)-2-ethoxybenzene. Retrieved from [Link]

-

Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-ethoxy-. Retrieved from [Link]

-

YouTube. (2020, October 20). Williamson Ether Synthesis. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromophenol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-ethoxy-. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

MDPI. (2022, November 1). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Biocatalysis for the Synthesis of Active Pharmaceutical Ingredients in Deep Eutectic Solvents: State-of-the-Art and Prospects. Retrieved from [Link]

-

The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (n.d.). Retrieved from [Link]

-

ZM Silane Limited. (2025, September 13). Organic Synthesis Drug Intermediates. Retrieved from [Link]

Sources

Introduction: The Significance of 2-Bromophenetole

An In-Depth Technical Guide to the Synthesis and Reaction Mechanisms of 2-Bromophenetole

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a detailed exploration of the synthesis, reaction mechanisms, and chemical properties of this compound, a key intermediate in organic synthesis.

This compound (1-Bromo-2-ethoxybenzene), CAS No. 583-19-7, is an aromatic ether that serves as a versatile building block in the synthesis of more complex molecules. Its utility is primarily derived from its dual functionality: an ether linkage and an aryl bromide. This structure allows for a wide range of chemical transformations, making it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials.[1] The aryl bromide moiety is particularly useful as it is a prime substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds in modern organic chemistry.[1]

Strategic Approaches to Synthesis

The synthesis of this compound can be approached via two principal pathways. The choice of method often depends on the availability of starting materials, desired purity, and scalability.

-

Williamson Ether Synthesis: This is the most direct and common laboratory-scale method, starting from 2-bromophenol and an ethylating agent. It offers high regioselectivity as the positions of the bromo and ethoxy groups are pre-defined by the starting phenol.

-

Electrophilic Aromatic Substitution: This method involves the direct bromination of phenetole (ethoxybenzene). While feasible, it presents challenges in regioselectivity, as the activating ethoxy group directs bromination to both the ortho and para positions, necessitating subsequent separation of the resulting isomers.[2]

This guide will focus primarily on the Williamson Ether Synthesis due to its superior control and widespread application.

Key Precursor: Synthesis of 2-Bromophenol

The primary starting material, 2-bromophenol, is typically synthesized via the electrophilic bromination of phenol.[3][4] Controlling the reaction conditions is crucial to favor the formation of the ortho isomer over the thermodynamically more stable para isomer and to prevent over-bromination to 2,4,6-tribromophenol.[5][6][7][8] A common laboratory method involves the sulfonation of phenol to block the para position, followed by bromination and subsequent desulfonation to yield o-bromophenol.[5][9]

| Property | 2-Bromophenol | This compound |

| CAS Number | 95-56-7[10] | 583-19-7[1] |

| Molecular Formula | C₆H₅BrO[10] | C₈H₉BrO[11] |

| Molecular Weight | 173.01 g/mol [10] | 201.06 g/mol [11] |

| Appearance | Clear, colorless to slightly yellow liquid[4] | Colorless oil[1] |

| Boiling Point | 195 °C[12] | ~223 °C[1] |

| Density | ~1.492 g/cm³ | ~1.365 g/cm³[1] |

Core Mechanism: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and reliable method for preparing ethers and proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[13][14][15] The reaction involves two fundamental steps:

-

Deprotonation: The phenolic proton of 2-bromophenol is acidic and is removed by a suitable base to form a potent nucleophile, the 2-bromophenoxide anion.

-

Nucleophilic Attack: The newly formed 2-bromophenoxide anion attacks the electrophilic carbon of an ethylating agent (e.g., ethyl iodide, ethyl bromide, or diethyl sulfate), displacing the leaving group in a single concerted step to form the ether bond.[14][15]

The choice of base is critical. While strong bases like sodium hydride (NaH) are effective, milder bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient for deprotonating phenols and are frequently used in practice.[14] The reaction is typically performed in a polar aprotic solvent like acetone, DMF, or DMSO, which can solvate the cation of the base but does not interfere with the nucleophilicity of the phenoxide.[16]

Caption: Williamson Ether Synthesis Workflow for this compound.

Mechanistic Details: SN2 Pathway

The SN2 reaction is stereospecific and requires the nucleophile to attack the carbon atom from the side opposite to the leaving group (backside attack).[15] For a primary alkyl halide like ethyl iodide, this pathway is highly favored as there is minimal steric hindrance, leading to an efficient reaction and high yields of the desired ether product.[13][15]

Caption: SN2 Mechanism for this compound Formation.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative procedure for the synthesis of this compound via Williamson ether synthesis.

Materials & Reagents:

-

2-Bromophenol (1.0 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Ethyl Iodide (C₂H₅I) (1.2 eq)

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromophenol (1.0 eq) and anhydrous acetone.

-

Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will be a suspension.

-

Addition of Ethylating Agent: Add ethyl iodide (1.2 eq) to the stirring suspension.

-

Reaction: Heat the mixture to reflux (approximately 56 °C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching: After the reaction is complete (as indicated by the consumption of 2-bromophenol), cool the mixture to room temperature. Filter the solid K₂CO₃ and KI byproduct and wash the solid with a small amount of acetone.

-

Workup - Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting residue in diethyl ether. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel to obtain the final product.

Caption: Experimental Workflow for this compound Synthesis.

Product Characterization

Confirmation of the final product structure and purity is typically achieved through standard spectroscopic methods:

-

¹H NMR: The appearance of a characteristic quartet and triplet corresponding to the ethyl group protons (-OCH₂CH₃) and shifts in the aromatic proton signals relative to the 2-bromophenol starting material are key indicators.

-

¹³C NMR: The spectrum will show two additional signals in the aliphatic region for the ethyl group carbons.[17]

-

IR Spectroscopy: The disappearance of the broad -OH stretch from the 2-bromophenol starting material (around 3200-3600 cm⁻¹) and the presence of strong C-O-C ether stretches (around 1250 cm⁻¹) confirm the reaction.

-

Mass Spectrometry: Provides the molecular weight of the product (201.06 g/mol ) and characteristic fragmentation patterns.[11]

Safety and Handling

Both the precursor, 2-bromophenol, and the final product, this compound, require careful handling in a well-ventilated fume hood.

-

2-Bromophenol: Classified as a flammable liquid, harmful if swallowed, and causes skin and eye irritation.[12][18] It may also cause respiratory irritation. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

-

This compound: Harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[11] Standard safety precautions and appropriate PPE should be used.

All waste should be disposed of according to institutional and local regulations for hazardous chemical waste.

Conclusion

The synthesis of this compound is most effectively and selectively achieved through the Williamson ether synthesis, a classic SN2 reaction utilizing 2-bromophenol as a key precursor. This method provides excellent control over the regiochemistry, leading to a high-purity product essential for subsequent applications in pharmaceutical and materials science research. A thorough understanding of the underlying SN2 mechanism is critical for optimizing reaction conditions and ensuring a successful outcome. Adherence to strict safety protocols is paramount when handling the reagents and final product.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 2-Bromophenol for Chemical Manufacturers.

- ChemicalBook. (n.d.). 2-Bromophenol synthesis.

- ChemicalBook. (n.d.). This compound - Safety Data Sheet.

- Blog. (2025, September 22). What is the reaction mechanism of 2 - bromophenol with bromine?

-

Huston, R. C., & Ballard, M. M. (n.d.). Phenol, o-bromo-. Organic Syntheses Procedure. Retrieved from [Link]

-

National Institutes of Health. (2018, May 15). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. Retrieved from [Link]

-

Filo. (2025, October 19). Propose a detailed mechanism for the bromination of ethoxybenzene to give o - and p -bromoethoxybenzene. Retrieved from [Link]

-

CPAChem. (2022, October 13). Safety data sheet. Retrieved from [Link]

-

DC Chemicals. (n.d.). This compound|MSDS. Retrieved from [Link]

-

YouTube. (2022, January 26). Bromination of Phenol (A-Level Chemistry). Retrieved from [Link]

-

YouTube. (2022, November 29). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. Retrieved from [Link]

-

LookChem. (n.d.). One Synthetic Approach of o-Bromophenol. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The mechanism of formation of o-bromophenol from bromobenzene. PubMed. Retrieved from [Link]

-

BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding this compound (CAS 583-19-7) for Chemical Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US3293309A - Preparation of o-bromophenols.

-

Wikipedia. (n.d.). Bromophenol. Retrieved from [Link]

-

Murdoch University. (n.d.). Reactions of 2-chlorophenol and 2-bromophenol: Mechanisms for formation of mixed halogenated dioxins and furans (PXDD/Fs). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). High-Yielding, Versatile, and Practical [Rh(III)Cp]-Catalyzed Ortho Bromination and Iodination of Arenes*. Retrieved from [Link]

-

J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromophenol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). US4210766A - Process for producing 2-halo-4-bromophenols.

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Propose a detailed mechanism for the bromination of ethoxybenzene to give.. [askfilo.com]

- 3. Bromophenol - Wikipedia [en.wikipedia.org]

- 4. lifechempharma.com [lifechempharma.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. byjus.com [byjus.com]

- 9. One Synthetic Approach of o-Bromophenol - Chempedia - LookChem [lookchem.com]

- 10. 2-Bromophenol synthesis - chemicalbook [chemicalbook.com]

- 11. dcchemicals.com [dcchemicals.com]

- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 13. community.wvu.edu [community.wvu.edu]

- 14. jk-sci.com [jk-sci.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. francis-press.com [francis-press.com]

- 17. spectrabase.com [spectrabase.com]

- 18. fr.cpachem.com [fr.cpachem.com]

A Comprehensive Technical Guide to 2-Bromobenzonitrile (CAS No. 583-19-7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2-Bromobenzonitrile (CAS No. 583-19-7), a crucial intermediate in organic synthesis. As a Senior Application Scientist, the following sections have been structured to deliver not just data, but actionable insights into the compound's properties, hazards, and handling protocols, ensuring both scientific integrity and operational safety.

Section 1: Chemical Identity and Molecular Architecture

2-Bromobenzonitrile, also known as o-Bromobenzonitrile or 1-Bromo-2-cyanobenzene, is an aromatic nitrile.[1][2] Its molecular structure consists of a benzene ring substituted with a bromine atom and a nitrile group (-C≡N) at adjacent (ortho) positions. This arrangement of electron-withdrawing groups makes it a versatile reagent in nucleophilic substitution and addition reactions, frequently employed as a building block in the synthesis of pharmaceuticals and other complex organic molecules.[3][4]

Key Identifiers:

-

IUPAC Name: 2-bromobenzonitrile[2]

-

Molecular Formula: C₇H₄BrN[2]

-

EC Number: 218-045-1[5]

-

Synonyms: o-Bromobenzonitrile, Benzonitrile, 2-bromo-, 1-Bromo-2-cyanobenzene, o-Bromocyanobenzene[1][2]

Section 2: Physicochemical Properties

The physical state of 2-Bromobenzonitrile is typically a white to light yellow or orange crystalline powder.[6][7] Understanding its physical properties is paramount for designing experiments, particularly for reaction setup and purification processes.

| Property | Value | Source(s) |

| Melting Point | 53-57 °C (lit.) | [3][4] |

| Boiling Point | 251-253 °C (lit.) | [3][4] |

| Density | 1.58 g/cm³ (at 20°C) | [6] |

| Flash Point | 105-110 °C (closed cup) | [5][6] |

| Solubility | Soluble in ethanol, ether, benzene. Insoluble in water. | [6] |

This combination of a moderate melting point and a high boiling point indicates that while solid at room temperature, it can be handled as a liquid in many common reaction conditions without the need for high-pressure apparatus. Its insolubility in water and solubility in common organic solvents dictate the choice of reaction media and extraction procedures.

Section 3: Hazard Analysis and Toxicological Profile

A thorough understanding of the hazards associated with 2-Bromobenzonitrile is a non-negotiable prerequisite for its use. Based on the Globally Harmonized System (GHS), this compound presents multiple health and environmental risks.

GHS Hazard Classification

The compound is classified as hazardous under the OSHA Hazard Communication Standard.[1] The primary hazards are acute toxicity and irritation.

| Hazard Class | Category | GHS Code | Description |

| Acute Toxicity, Oral | Category 3 / 4 | H301 / H302 | Toxic / Harmful if swallowed[5][8][9] |

| Acute Toxicity, Dermal | Category 4 | H312 | Harmful in contact with skin[2][8] |

| Acute Toxicity, Inhalation | Category 3 | H331 | Toxic if inhaled[8][10] |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation[2][8] |

| Serious Eye Damage/Irritation | Category 2 / 2A | H319 | Causes serious eye irritation[2][5][8] |

| Hazardous to the Aquatic Environment, Chronic | Category 3 | H412 | Harmful to aquatic life with long lasting effects[1][5] |

Note: Classification may vary slightly between suppliers and regulatory bodies depending on impurities and data sources.[2]

Hazard Communication Flow

The following diagram illustrates the logical flow from GHS classification to necessary user actions, forming a self-validating system for risk assessment.

Caption: Safe Weighing and Transfer Workflow for Solid 2-Bromobenzonitrile.

Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [1]Do not allow the product to enter drains, as it is harmful to aquatic life. [1][10]

Section 5: Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of exposure.

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell. [1][7]* In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Call a POISON CENTER or doctor if you feel unwell or if skin irritation persists. [1][11]* In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention. [1]* If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor. Do NOT induce vomiting. [1][11]

Section 6: Fire and Reactivity

-

Fire Fighting Measures: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam to extinguish. [1]Wear a self-contained breathing apparatus (SCBA) and full protective gear. [11]* Hazardous Decomposition Products: During a fire, irritating and highly toxic gases may be generated, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide. [3][11]* Chemical Stability: The compound is stable at room temperature in closed containers under normal storage and handling conditions. [11]* Incompatibilities: Avoid contact with strong oxidizing agents and strong bases. [1][11]

References

-

ChemicalLand21. 2-Bromobenzonitrile(2042-37-7) MSDS Melting Point Boiling Density Storage Transport. Retrieved from [Link]

-

LookChem. 2-Bromobenzonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16272, 2-Bromobenzonitrile. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. 2-Bromobenzonitrile | C7H4BrN | CID 16272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromobenzonitrile | 2042-37-7 [chemicalbook.com]

- 4. 2-Bromobenzonitrile CAS#: 2042-37-7 [chemicalbook.com]

- 5. 2-Bromobenzonitrile 99 2042-37-7 [sigmaaldrich.com]

- 6. 2-Bromobenzonitrile [nanfangchem.com]

- 7. 2-Bromobenzonitrile | 2042-37-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. 2-Bromobenzonitrile - Safety Data Sheet [chemicalbook.com]

- 11. 2-Bromobenzonitrile(2042-37-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure and Characterization of 2-Bromophenetole

Introduction

2-Bromophenetole, systematically named 1-Bromo-2-ethoxybenzene (CAS No. 583-19-7), is a halogenated aromatic ether of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science.[1] Its molecular architecture, featuring an ethoxy group and a bromine atom on adjacent carbons of a benzene ring, provides two distinct points of reactivity. The aryl bromide is a versatile handle for a multitude of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, which are foundational for constructing complex molecular frameworks.[2] The ethoxy group, meanwhile, modulates the electronic properties and solubility of the molecule and its derivatives.

This guide serves as a comprehensive technical resource for researchers and drug development professionals. It moves beyond a simple recitation of data to provide a foundational understanding of this compound's structure and outlines the rigorous analytical methodologies required for its unambiguous characterization. The protocols described herein are designed as self-validating systems, ensuring that experimental results are both reproducible and reliable.

Section 1: Molecular Structure & Physicochemical Properties

The structural identity of a compound is the bedrock of its chemical behavior. This compound is a disubstituted benzene derivative. Understanding its fundamental physical properties is a prerequisite for its effective use in experimental design, including reaction setup, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 583-19-7 | [3][4][5] |

| Molecular Formula | C₈H₉BrO | [3][4] |

| Molecular Weight | 201.06 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | ~222 °C at 760 mmHg | [3][4] |

| Density | ~1.34 - 1.4 g/cm³ | [3] |

| Refractive Index | ~1.531 | [3] |

Section 2: Spectroscopic Characterization

Spectroscopic analysis provides a detailed fingerprint of a molecule's structure. For this compound, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for unequivocal structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule. By probing the magnetic properties of ¹H and ¹³C nuclei, we can map the connectivity and chemical environment of each atom.

Causality of Experimental Choices: The choice of a standard deuterated solvent like Chloroform-d (CDCl₃) is crucial as it dissolves the analyte without contributing interfering proton signals. Tetramethylsilane (TMS) is used as an internal standard (0 ppm) to provide a universal reference point for chemical shifts.[6][7]

The proton NMR spectrum allows for the identification and quantification of hydrogen atoms in different environments.

Table 2: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.55 | Doublet of Doublets (dd) | 1H | Ar-H (C6) | Deshielded by adjacent bromine and being part of the aromatic system. |

| ~ 7.25 | Triplet of Doublets (td) | 1H | Ar-H (C4) | Aromatic proton with two ortho and one meta coupling partner. |

| ~ 6.90 | Doublet of Doublets (dd) | 1H | Ar-H (C3) | Shielded by the ortho-ethoxy group. |

| ~ 6.85 | Triplet of Doublets (td) | 1H | Ar-H (C5) | Aromatic proton influenced by both ether and bromine substituents. |

| ~ 4.10 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Deshielded by the adjacent oxygen atom; split into a quartet by the three neighboring methyl protons. |

| ~ 1.45 | Triplet (t) | 3H | -O-CH₂-CH₃ | Shielded aliphatic proton; split into a triplet by the two neighboring methylene protons. |

Carbon-13 NMR provides information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 155.0 | C -O (C1) | Aromatic carbon directly attached to the highly electronegative oxygen atom. |

| ~ 133.5 | C -H (C6) | Aromatic carbon deshielded by the adjacent bromine. |

| ~ 128.0 | C -H (C4) | Standard aromatic C-H carbon. |

| ~ 122.0 | C -H (C5) | Standard aromatic C-H carbon. |

| ~ 113.0 | C -H (C3) | Aromatic carbon shielded by the strong electron-donating effect of the ethoxy group. |

| ~ 112.0 | C -Br (C2) | Aromatic carbon directly attached to bromine; its shift is significantly influenced by the halogen. |

| ~ 64.5 | -O-CH₂ -CH₃ | Aliphatic carbon attached to oxygen, causing a significant downfield shift. |

| ~ 14.8 | -O-CH₂-CH₃ | Terminal methyl carbon in a typical aliphatic environment. |

Protocol 1: Sample Preparation and Acquisition for NMR Analysis

-

Sample Preparation: Accurately weigh 10-20 mg of the this compound sample into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

-

Homogenization: Cap the NMR tube and gently invert it several times until the sample is completely dissolved.

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Acquisition: Acquire ¹H and ¹³C spectra using standard instrument parameters. Ensure sufficient scans are averaged for the ¹³C spectrum to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Expected Absorption Bands:

-

~3050-3100 cm⁻¹ (sp² C-H stretch): Confirms the presence of aromatic C-H bonds.[8]

-

~2850-2980 cm⁻¹ (sp³ C-H stretch): Indicates the aliphatic C-H bonds of the ethyl group.[8]

-

~1580 & ~1480 cm⁻¹ (C=C stretch): Characteristic of the aromatic benzene ring.

-

~1240 cm⁻¹ (Asymmetric C-O-C stretch): A strong, characteristic peak confirming the presence of the aryl-alkyl ether linkage.

-

~1040 cm⁻¹ (Symmetric C-O-C stretch): Complements the asymmetric stretch, further confirming the ether functional group.

-

~550-650 cm⁻¹ (C-Br stretch): Indicates the presence of the carbon-bromine bond.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues to its structure.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): The most crucial feature will be a pair of peaks of nearly equal intensity at m/z 200 and m/z 202 . This signature M⁺/(M+2)⁺ pattern is definitive proof of the presence of one bromine atom, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[9]

-

Key Fragments:

-

m/z 172/174: Loss of an ethylene molecule (C₂H₄) via a rearrangement reaction, a common pathway for ethyl ethers.

-

m/z 121: Loss of the entire ethoxy radical (•OCH₂CH₃) followed by the loss of bromine.

-

m/z 93: Loss of bromine followed by the loss of the ethylene molecule.

-

Section 3: Chromatographic Purity Assessment

For a synthetic intermediate, purity is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for assessing the purity of a volatile, thermally stable compound like this compound. It physically separates the analyte from volatile impurities before providing mass-based identification of each component.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (~100 µg/mL) in a high-purity volatile solvent such as ethyl acetate or dichloromethane.

-

Instrumentation:

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

-

GC Conditions:

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1 (Adjust as needed for concentration).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Initial temperature of 80°C (hold for 2 min), ramp at 15°C/min to 280°C (hold for 5 min).

-

-

MS Conditions:

-

Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-300 amu.

-

-

Data Analysis:

-

Identify the main peak corresponding to this compound based on its retention time.

-

Confirm identity by matching the acquired mass spectrum with the expected pattern (M/M+2 peaks at m/z 200/202).

-

Integrate all peaks in the chromatogram. Calculate purity by the area percent method, assuming similar response factors for related impurities.

-

Caption: GC-MS analytical workflow for this compound.

Section 4: Synthesis and Safe Handling

Synthetic Pathway

This compound is most commonly and efficiently synthesized via the Williamson Ether Synthesis .[10][11] This robust Sₙ2 reaction involves the deprotonation of a weakly acidic alcohol (2-bromophenol) to form a potent nucleophile (2-bromophenoxide), which then displaces a halide from a primary alkyl halide (e.g., bromoethane or iodoethane).[12][13]

Causality of Reagent Choice: A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient for deprotonating the phenol without causing unwanted side reactions. A polar aprotic solvent such as DMF or acetonitrile is chosen to solvate the cation, leaving the alkoxide nucleophile highly reactive, thereby accelerating the Sₙ2 reaction.[13]

Sources

- 1. CAS 583-19-7: 1-Bromo-2-ethoxybenzene | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. 1-Bromo-2-ethoxybenzene | CAS#:583-19-7 | Chemsrc [chemsrc.com]

- 4. 1-Bromo-2-ethoxy-benzene | 583-19-7 | AAA58319 | Biosynth [biosynth.com]

- 5. chemscene.com [chemscene.com]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. Proton NMR Table [www2.chemistry.msu.edu]

- 8. Interpreting IR Spectra [chemistrysteps.com]

- 9. archive.nptel.ac.in [archive.nptel.ac.in]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. community.wvu.edu [community.wvu.edu]

- 13. jk-sci.com [jk-sci.com]

solubility of 2-Bromophenetole in organic solvents

An In-depth Technical Guide to the Solubility of 2-Bromophenetole in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound (CAS No. 583-19-7), a significant intermediate in various fields of organic synthesis. Given the limited availability of specific quantitative solubility data in public literature, this document emphasizes the foundational physicochemical principles that govern its solubility. A detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility in various organic solvents is presented. This guide serves as a critical resource for researchers, scientists, and drug development professionals, enabling them to generate reliable, application-specific solubility data essential for process optimization, purification, and formulation development.

Introduction to this compound and its Solubility

This compound, also known as 1-Bromo-2-ethoxybenzene, is an aromatic ether widely utilized as a building block in the synthesis of pharmaceuticals and other high-value chemical entities.[1] Its molecular structure, featuring a brominated benzene ring and an ethoxy group, imparts specific physicochemical characteristics that dictate its behavior in solution.

An understanding of a compound's solubility is paramount for a wide range of applications. In chemical synthesis, it influences reaction kinetics, solvent selection, and product purification through crystallization. For formulation scientists, solubility is a critical parameter that affects bioavailability and the choice of delivery vehicle.

It is crucial to distinguish this compound from its structural analog, 2-Bromophenol. The latter possesses a hydroxyl (-OH) group, which can act as a hydrogen bond donor, rendering it more soluble in protic solvents. This compound, with its ethoxy (-OCH₂CH₃) group, lacks this hydrogen-bond-donating capability, which significantly alters its solubility profile. This guide focuses exclusively on this compound.

Physicochemical Properties Governing Solubility

The solubility of this compound is a direct consequence of its molecular structure and the interplay of intermolecular forces between it and the solvent. The key physicochemical parameters are summarized below.

| Property | Value | Source |

| Chemical Name | This compound; 1-Bromo-2-ethoxybenzene | [1][2] |

| CAS Number | 583-19-7 | [1][2] |

| Molecular Formula | C₈H₉BrO | [1][2] |

| Molecular Weight | 201.06 g/mol | [1][3] |

| Density | 1.343 g/cm³ | [1] |

| LogP (Octanol-Water) | 2.84780 | [1] |

| Appearance | Colorless liquid | [1] |

The molecule's structure can be dissected to predict its solubility:

-

Aromatic Ring & Bromine Atom: The phenyl ring and the bromine atom are lipophilic, contributing to solubility in non-polar solvents.

-

Ether Linkage (-O-): The oxygen atom in the ethoxy group is a hydrogen bond acceptor, allowing for interactions with protic solvents.[4] However, the lack of a hydrogen bond donor limits its solubility in highly polar solvents like water compared to alcohols.[5]

-

LogP Value: The LogP of ~2.85 indicates a moderate degree of lipophilicity, suggesting that this compound will favor organic solvents over water.[1]

Qualitative Solubility Profile: A Predictive Analysis

Based on the fundamental principle of "like dissolves like," a qualitative solubility profile for this compound can be predicted.[6][7] This predictive framework is essential for initial solvent screening before undertaking quantitative experimental determination.

-

High Solubility Predicted:

-

Aprotic Polar Solvents: Solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), and Ethyl Acetate are expected to be excellent solvents. Their polarity can interact with the ether linkage, while their organic nature readily accommodates the aromatic ring.

-

Ethers: Diethyl ether, being structurally similar, is predicted to be an excellent solvent.[4][5]

-

-

Good to Moderate Solubility Predicted:

-

Alcohols: Solvents such as Methanol, Ethanol, and Isopropanol can act as hydrogen bond donors to the ether oxygen, promoting solubility. However, the large non-polar part of the this compound molecule will limit miscibility as the alcohol chain length increases.[4]

-

Aromatic Hydrocarbons: Toluene and Benzene should effectively solvate the phenyl ring through π-π stacking interactions, leading to good solubility.

-

-

Low to Negligible Solubility Predicted:

-

Non-Polar Aliphatic Solvents: Hexane and Cyclohexane will primarily interact with the phenyl ring via weak van der Waals forces. Solubility is expected to be limited due to the polarity introduced by the ether group.

-

Water: Due to its high polarity and strong hydrogen-bonding network, water is a poor solvent for the moderately lipophilic this compound.

-

Experimental Determination of Thermodynamic Solubility

To move beyond qualitative predictions, rigorous experimental measurement is required. The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a solvent.[8] This method ensures that the solution has reached saturation, providing a thermodynamically stable and reliable value.

Experimental Workflow Diagram

The following diagram outlines the key stages of the solubility determination process using the shake-flask method.

Caption: A generalized workflow for the experimental determination of thermodynamic solubility.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring that true equilibrium solubility is measured.

-

Preparation of Materials:

-

Ensure all solvents are of high purity (e.g., HPLC grade).

-

Use calibrated analytical balances and temperature-controlled shakers/incubators.

-

Prepare stock solutions of this compound in a suitable solvent for creating a calibration curve for the chosen analytical method.

-

-

Sample Preparation:

-

To a series of glass vials (in triplicate for each solvent), add an excess amount of this compound. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium has been reached with a saturated solution.[8]

-

Accurately dispense a known volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an isothermal shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a predetermined period, typically 24 to 48 hours. A preliminary kinetic study can determine the minimum time required to reach equilibrium.

-

-

Phase Separation and Sampling:

-

Once equilibrium is reached, remove the vials from the shaker and allow them to stand at the same constant temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all undissolved micro-particulates.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

A calibration curve constructed from standards of known concentrations must be used for accurate quantification.[8]

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

-

Safety and Handling Considerations

When handling this compound, it is imperative to adhere to established safety protocols.

-

Hazards: this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[3]

-

Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Wash skin thoroughly after handling.[3]

-

Avoid release into the environment and collect any spillage.[3]

-

Consult the full Safety Data Sheet (SDS) before commencing any experimental work.[2][3]

-

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in readily accessible literature, this guide provides the necessary framework for researchers to determine this critical parameter. The outlined physicochemical properties and principles of intermolecular forces offer a strong basis for qualitative prediction of its solubility behavior. The detailed experimental protocol for the isothermal shake-flask method provides a robust, reliable, and self-validating methodology for generating precise quantitative data. By applying the principles and protocols within this guide, scientists can confidently generate the solubility data needed to accelerate their research and development objectives.

References

- Vertex AI Search. 2-Bromophenol | Solubility of Things.

- Vertex AI Search. MATERIAL SAFETY DATA SHEET - 2-BROMOPHENOL 98% Extra Pure.

- Vertex AI Search. 583-19-7 this compound C8H9BrO, Formula,NMR,Boiling Point,Density,Flash Point.

- Vertex AI Search. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. Safety data sheet - CPAChem.

- Vertex AI Search. Experiment: Solubility of Organic & Inorganic Compounds.

- Vertex AI Search. This compound - Safety Data Sheet - ChemicalBook.

- Vertex AI Search. This compound|MSDS - DC Chemicals.

- Vertex AI Search. SAFETY DATA SHEET - Sigma-Aldrich.

- Vertex AI Search. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube.

- Vertex AI Search. An In-depth Technical Guide on the Solubility of 2-Bromo-4-fluorophenol in Organic Solvents - Benchchem.

- Vertex AI Search. Physical Properties of Ether - Chemistry LibreTexts.

- Vertex AI Search. Physical and Chemical Properties of ethers - BrainKart.

- Vertex AI Search. Ethers | Research Starters - EBSCO.

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. dcchemicals.com [dcchemicals.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Ethers | Research Starters | EBSCO Research [ebsco.com]

- 6. chem.ws [chem.ws]

- 7. m.youtube.com [m.youtube.com]

- 8. benchchem.com [benchchem.com]

2-Bromophenetole stability and degradation pathways

An In-depth Technical Guide to the Stability and Degradation Pathways of 2-Bromophenetole

Authored by: A Senior Application Scientist

Abstract

This compound (CAS 583-19-7), an aromatic ether and a key intermediate in organic synthesis, is pivotal in the development of novel pharmaceuticals and advanced materials. Its chemical structure, featuring a stable aromatic ring, a bromo substituent, and an ether linkage, dictates its reactivity and stability profile. Understanding the conditions under which this compound degrades and the pathways through which decomposition occurs is critical for ensuring the quality, safety, and efficacy of resulting products. This guide provides a comprehensive analysis of the stability of this compound, delineates its primary degradation pathways under various stress conditions, and presents a framework for its experimental evaluation through forced degradation studies.

Introduction to this compound: A Profile

This compound, or 1-bromo-2-ethoxybenzene, is a halogenated aromatic compound widely utilized as a building block in synthetic chemistry. Its utility stems from the reactivity of the aryl bromide functional group, which readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings, enabling the construction of complex molecular architectures. The intrinsic stability of the aromatic core, a common feature of such compounds due to electron delocalization, makes it a robust starting material.[1] However, like all complex organic molecules, it is susceptible to degradation when subjected to energetic stress, including heat, light, and reactive chemical environments. This guide explores the boundaries of its stability and the chemical transformations that occur beyond them.

Chemical Stability and Key Influencing Factors

The stability of this compound is governed by the interplay of its three main structural components: the benzene ring, the carbon-bromine (C-Br) bond, and the ethyl ether linkage. While generally stable under standard ambient conditions, its integrity can be compromised by the following factors.

-

Thermal Stress: High temperatures provide the activation energy required to cleave the covalent bonds within the molecule. The C-Br and C-O ether bonds are the most likely points of initial cleavage. Studies on related compounds like 2-bromophenol show significant decomposition at temperatures between 200-250°C, involving debromination and other complex reactions.[2][3] Similarly, thermal degradation of brominated flame retardants can release bromophenols, indicating the lability of the C-Br bond at elevated temperatures.[4]

-

Photochemical Stress: Exposure to ultraviolet (UV) or high-intensity visible light can induce photochemical degradation. The primary mechanism is the homolytic cleavage of the C-Br bond, which has a lower bond dissociation energy than the C-H or C-C bonds of the aromatic ring. This process generates highly reactive radical intermediates. The photodegradation of the related 2-bromophenol has been shown to be a complex process involving photohydrolysis, debromination, and rearrangement to form various hydroxy-derivatives and bromophenol homologs.[5]

-

Hydrolytic Stress (pH): Aryl ethers are typically resistant to hydrolysis under neutral conditions. However, under forced acidic or basic conditions, particularly at elevated temperatures, the ether linkage can be cleaved. Acid-catalyzed hydrolysis involves protonation of the ether oxygen, followed by nucleophilic attack, while base-catalyzed hydrolysis proceeds via nucleophilic attack on the alpha-carbon of the ethyl group or, more rarely, nucleophilic aromatic substitution.

-

Oxidative Stress: The presence of oxidizing agents, such as hydrogen peroxide or other reactive oxygen species (ROS), can lead to degradation. The electron-rich aromatic ring is susceptible to electrophilic attack, potentially leading to hydroxylation or ring-opening. The ethyl group of the ether is also a target for oxidation.

Elucidating the Degradation Pathways

The degradation of this compound can proceed through several distinct chemical pathways, depending on the specific stressor applied. These pathways often lead to a variety of degradation products, the identification of which is crucial for safety and process control.

Hydrolytic Degradation

Under harsh acidic or basic conditions, the primary hydrolytic pathway is the cleavage of the ether bond to yield 2-bromophenol and ethanol. While the C-Br bond is generally stable to hydrolysis, extreme conditions (high temperature and pressure) could potentially lead to its cleavage, forming phenetole and bromide ions.

Photolytic Degradation

This pathway is initiated by the absorption of photons, leading to the homolytic cleavage of the C-Br bond to form an o-ethoxyphenyl radical and a bromine radical.

-

The o-ethoxyphenyl radical can abstract a hydrogen atom from the solvent or another molecule to form phenetole .

-

It can react with oxygen to form peroxy radicals, leading to a cascade of oxidative reactions and the formation of hydroxylated species like ethoxyphenols .

-

Radical-radical coupling can lead to the formation of dimeric and polymeric byproducts. This mirrors the observed photodegradation of 2-bromophenol, which also proceeds via complex radical-mediated reactions.[5][6]

Thermal Degradation

At sufficiently high temperatures, a complex mixture of products is expected due to multiple competing fragmentation pathways.

-

Ether Bond Cleavage: Homolytic cleavage of the C-O bond can yield an o-bromophenyl radical and an ethoxy radical, which can lead to products like bromobenzene and ethanol.

-

C-Br Bond Cleavage: As with photolysis, this leads to radical intermediates, resulting in debrominated species.

-

Combined Pathways: The high-energy environment can produce a complex mixture including 2-bromophenol , phenol , ethyl bromide, and various hydrocarbons from further fragmentation.[4][7]

Oxidative Degradation

Reaction with strong oxidizing agents like H₂O₂ can lead to:

-

Aromatic Ring Oxidation: Electrophilic attack on the ring can introduce hydroxyl groups, forming ethoxydihydroxybenzene derivatives (catechol ethers). Further oxidation can lead to ring-opening, producing smaller aliphatic acids and aldehydes.

-

Side-Chain Oxidation: The ethyl group can be oxidized, potentially forming 1-(2-bromophenoxy)ethan-1-ol or further to (2-bromophenoxy)acetic acid .

Caption: Experimental workflow for a forced degradation study of this compound.

Advanced Analytical Methodologies for Degradant Characterization

A robust analytical strategy is paramount for the successful outcome of stability studies.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or Diode Array Detection (DAD) is the workhorse technique for separating degradants from the parent compound and quantifying the extent of degradation. [8]A reverse-phase C18 column with a gradient elution of water and acetonitrile (with a modifier like formic acid or TFA) is a common starting point.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the definitive tool for identifying unknown degradation products. [8][9]Electrospray ionization (ESI) coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) provides accurate mass measurements for elemental composition determination and MS/MS fragmentation data for structural elucidation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is valuable for identifying any volatile or semi-volatile degradation products, such as phenetole or bromobenzene, that may not be amenable to LC-MS analysis. [10]

Conclusion

This compound possesses a stability profile typical of halogenated aromatic ethers, characterized by a robust core that is nevertheless susceptible to degradation under energetic conditions. The primary degradation pathways involve cleavage of the C-Br bond under photolytic and thermal stress and cleavage of the ether linkage under harsh hydrolytic conditions. Oxidative stress can lead to modification of both the aromatic ring and the ethyl side chain. A systematic approach using forced degradation studies, coupled with modern analytical techniques like HPLC and LC-MS, is essential for comprehensively characterizing the stability of this compound. This knowledge is fundamental for researchers, scientists, and drug development professionals to ensure the development of safe, stable, and effective final products.

References

-

[2]Decomposition of 2-bromophenol in NaOH solution at high temperature. PubMed. Available at:

-

[6]Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. ResearchGate. Available at:

-

Exploring the Synthesis and Applications of 2-Bromophenol for Chemical Manufacturers. NINGBO INNO PHARMCHEM CO.,LTD. Available at:

-

[5]Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. PubMed. Available at:

-

Understanding this compound (CAS 583-19-7) for Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at:

-

[11]2-Bromophenol | C6H5BrO | CID 7244. PubChem. Available at:

-

[3]Decomposition of 2-bromophenol in NaOH solution at high temperature. ResearchGate. Available at:

-

[12]2-Bromo Phenol CAS No 95-56-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. Available at:

-

[13]A review on forced degradation and stability indicating studies. PHARMACEUTICAL SCIENCES. Available at:

-

[4]Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. Available at:

-

[14]Forced Degradation Studies. MedCrave online. Available at:

-

[15]A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at:

-

[8]ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal in Management and Social Science. Available at:

-

[10]Application Notes and Protocols for the Analytical Determination of 2,3-Dibromophenol. Benchchem. Available at:

-

[1]15.1: Aromatic Compounds Are Unusually Stable. Chemistry LibreTexts. Available at:

-

[16]Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at:

-

[17]Forced Degradation Studies. ResearchGate. Available at:

-

[18]Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation. ResearchGate. Available at:

-

[9]Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS. PubMed. Available at:

-

[7]Products of thermal decomposition of brominated polymer flame retardants. Centralny Instytut Ochrony Pracy - Państwowy Instytut Badawczy. Available at:

-

[19]Stability of Aromatic Compounds. YouTube. Available at:

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Decomposition of 2-bromophenol in NaOH solution at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cetjournal.it [cetjournal.it]

- 5. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.ciop.pl [m.ciop.pl]

- 8. ijmr.net.in [ijmr.net.in]

- 9. Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. 2-Bromophenol | C6H5BrO | CID 7244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. iajps.com [iajps.com]

- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 15. rjptonline.org [rjptonline.org]

- 16. biopharminternational.com [biopharminternational.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

An In-depth Technical Guide to the Key Reactive Sites of 2-Bromophenetole

Introduction

2-Bromophenetole (CAS No. 583-19-7), an aromatic ether with the chemical formula C₈H₉BrO, serves as a pivotal intermediate in the landscape of advanced organic synthesis. Its utility is particularly pronounced in the development of pharmaceuticals, agrochemicals, and specialty materials. The synthetic versatility of this compound is not arbitrary; it is a direct consequence of its distinct molecular architecture, which features three primary loci of reactivity. Understanding the chemical behavior at these sites is paramount for any researcher aiming to leverage this compound in the construction of complex molecular targets.

This guide provides an in-depth exploration of these key reactive sites: the aromatic ring, the carbon-bromine bond, and the ethyl ether linkage. We will dissect the underlying principles governing the reactivity at each site, explain the causality behind experimental choices, and provide field-proven protocols to illustrate their practical application.

Reactive Site 1: The Aromatic Ring and Electrophilic Aromatic Substitution (SEAr)

The benzene ring of this compound is electron-rich and susceptible to electrophilic aromatic substitution (SEAr), a fundamental reaction class where an electrophile replaces a hydrogen atom on the ring.[1] The regiochemical outcome of this substitution is not random but is governed by the cumulative electronic effects of the two existing substituents: the ethoxy group (-OEt) and the bromine atom (-Br).

Underlying Principles: Directive Effects

-

Ethoxy Group (-OEt): The oxygen atom's lone pairs can be delocalized into the aromatic ring through resonance. This makes the ethoxy group a strong activating substituent, meaning it increases the rate of electrophilic substitution compared to unsubstituted benzene. This resonance effect preferentially increases electron density at the ortho and para positions, making it a powerful ortho, para-director.[2]

-

Bromine Atom (-Br): As a halogen, bromine is an anomaly. It is electronegative and withdraws electron density from the ring inductively, making it a deactivating group. However, like the ethoxy group, it possesses lone pairs that can be donated via resonance, which directs incoming electrophiles to the ortho and para positions.[2]

Causality in Action: In this compound, the powerful activating effect of the ethoxy group dominates the deactivating effect of the bromine. Therefore, the ring is considered activated towards electrophilic attack. The substitution pattern is determined by the convergence of their directing effects. The ethoxy group directs ortho (C6) and para (C4). The bromine atom directs ortho (C3) and para (C5, which is blocked). The strongest activation occurs at the positions ortho and para to the ethoxy group. Consequently, electrophiles will preferentially substitute at the C4 (para) and C6 (ortho) positions, with the major product often depending on the steric bulk of the incoming electrophile.

Diagram: Regioselectivity in Electrophilic Aromatic Substitution

Caption: Directive effects of substituents on this compound.

Experimental Protocol: Nitration of this compound

This protocol describes the regioselective introduction of a nitro group, a versatile functional group for further synthetic transformations.

Methodology:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool a mixture of this compound (1.0 eq) in glacial acetic acid to 0-5 °C in an ice-salt bath.

-

Preparation of Nitrating Agent: Slowly add concentrated sulfuric acid to fuming nitric acid at 0 °C to prepare the nitrating mixture.

-

Addition: Add the nitrating mixture dropwise to the stirred solution of this compound, ensuring the internal temperature does not exceed 10 °C. The causality for this low temperature is to control the exothermic reaction and prevent over-nitration or side reactions.

-

Reaction Monitoring: Stir the reaction mixture at 5-10 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture slowly onto crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Purification: Filter the solid, wash thoroughly with cold water until the washings are neutral, and then with a cold, dilute sodium bicarbonate solution. Recrystallize the crude product from ethanol to yield the purified nitro-substituted this compound.

Reactive Site 2: The Carbon-Bromine Bond

The C(sp²)-Br bond is a highly valuable synthetic handle, enabling two major classes of transformations: metal-catalyzed cross-coupling reactions and the formation of potent organometallic reagents.

A. Metal-Catalyzed Cross-Coupling Reactions

These reactions, recognized with the 2010 Nobel Prize in Chemistry, are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds.[3] this compound is an excellent substrate for these transformations.

Underlying Principle: The Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a low-valent palladium species (typically Pd(0)).

-

Oxidative Addition: The C-Br bond of this compound reacts with the Pd(0) catalyst, inserting the palladium into the bond to form a Pd(II) intermediate. This is often the rate-determining step.

-

Transmetalation (for Suzuki, Stille, etc.) or Carbopalladation (for Heck): A second organic fragment, typically from an organoboron, organotin, or other organometallic reagent, is transferred to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[3]

Diagram: Generalized Palladium-Catalyzed Cross-Coupling Cycle

Caption: A generalized catalytic cycle for cross-coupling reactions.

Data Summary: Common Cross-Coupling Reactions

| Reaction Name | Coupling Partner (R'-M) | Bond Formed | Typical Catalyst/Ligand |

| Suzuki | Boronic Acid/Ester (R'-B(OR)₂) | C(sp²)-C(sp²), C(sp²)-C(sp³) | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Heck | Alkene | C(sp²)-C(sp²) | Pd(OAc)₂, P(o-tol)₃ |

| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Pd(PPh₃)₂Cl₂, CuI |

| Buchwald-Hartwig | Amine (R₂NH) | C(sp²)-N | Pd₂(dba)₃, XPhos, SPhos |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the formation of a biaryl structure, a common motif in pharmacologically active molecules.

Methodology:

-

Inert Atmosphere: Assemble a Schlenk flask under an inert atmosphere (Nitrogen or Argon). This is crucial as the Pd(0) catalyst and organoborane reagent can be sensitive to oxygen.

-

Reagent Addition: To the flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.

-

Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir for 4-12 hours, monitoring by TLC.

-

Workup: Cool the reaction to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.

B. Formation of Organometallic Reagents

The C-Br bond can be transformed into a highly nucleophilic carbon center via the formation of Grignard or organolithium reagents.

1. Grignard Reagent (R-MgBr)

-

Formation: Reaction of this compound with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) yields 2-phenetolemagnesium bromide.[4][5]

-

Causality: The reaction requires strictly anhydrous conditions because Grignard reagents are extremely strong bases and will be instantly quenched by protic sources like water.[4]

-

Utility: This reagent acts as a powerful carbon nucleophile, reacting with a wide range of electrophiles such as aldehydes, ketones, esters, and CO₂ to form new C-C bonds.[5][6]

2. Organolithium Reagent (R-Li) via Halogen-Metal Exchange

-

Formation: Treatment with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) can induce a halogen-metal exchange, replacing the bromine with lithium.

-